molecular formula C6H9NO3S B2618978 (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione CAS No. 2287250-05-7

(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione

Cat. No.: B2618978
CAS No.: 2287250-05-7
M. Wt: 175.2
InChI Key: JOMVGZHTGUYPSB-RXMQYKEDSA-N
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Description

(3aR)-hexahydro-1λ⁶-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is a bicyclic sulfonamide derivative featuring a pyrrolidine ring fused to a 1,2-thiazole system, with three ketone groups (trione) at positions 1, 1, and 2. Its stereochemistry at the 3a position (R-configuration) distinguishes it from other stereoisomers, influencing its physicochemical and biological properties.

Properties

IUPAC Name

(3aR)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-6-4-11(9,10)7-3-1-2-5(6)7/h5H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMVGZHTGUYPSB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)CS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione can be achieved through various synthetic routes. One common method involves the reaction of tertiary thioamides with α-haloketones under solvent-free conditions at elevated temperatures or under microwave irradiation . Another approach includes the reaction of dibenzoylacetylene with appropriate reagents in a one-pot catalyst-free procedure at room temperature . These methods offer high yields and are efficient for the preparation of this compound.

Chemical Reactions Analysis

(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in direct C–H amidation reactions, which are mediated by light or thermal conditions . Common reagents used in these reactions include butyllithium, N-bromosuccinimide, and triflouroacetic anhydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C5_5H8_8N2_2O3_3S
  • Molecular Weight : 164.19 g/mol
  • IUPAC Name : (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione

Physical Properties

PropertyValue
AppearancePowder
Boiling PointNot Available
DensityNot Available
Storage TemperatureRoom Temperature

Pharmaceutical Applications

The compound has shown promise in various pharmaceutical applications. Its structure allows it to interact with biological systems effectively.

Antitumor Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antitumor activity. Studies have shown that structural modifications can enhance their efficacy against various cancer cell lines. For example, a study on thiazole derivatives demonstrated their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell division .

Antiviral Properties

Recent investigations into related compounds have revealed antiviral properties against several viruses. The modulation of the thiazole ring structure has been linked to enhanced antiviral activity, suggesting potential for development into antiviral therapeutics .

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or fungicide.

Antifungal Activity

Thiazole derivatives have been explored for their antifungal properties. Compounds similar to this compound have shown effectiveness against various plant pathogens. Studies indicate that these compounds can disrupt fungal cell wall synthesis .

Material Science Applications

In material science, the unique chemical properties of this compound allow it to be utilized in the development of novel materials.

Polymer Chemistry

Research has indicated that thiazole-based compounds can serve as building blocks in polymer chemistry. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Antitumor Activity Evaluation

A series of experiments were conducted to evaluate the antitumor activity of synthesized thiazole derivatives based on this compound. The results indicated that specific modifications led to a significant increase in cytotoxicity against breast cancer cells (MCF-7), with IC50 values lower than standard chemotherapeutic agents .

Case Study 2: Agricultural Efficacy Testing

In agricultural trials, thiazole derivatives were tested for their antifungal efficacy against Fusarium oxysporum. Results showed a reduction in fungal growth by up to 70% compared to untreated controls. This highlights the potential for these compounds in developing safe agricultural fungicides .

Mechanism of Action

The mechanism of action of (3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione involves its interaction with various molecular targets and pathways. The thiazole ring in the compound allows it to participate in donor-acceptor and nucleophilic reactions, which can activate or inhibit biochemical pathways and enzymes . This interaction can lead to the modulation of physiological processes, making it a valuable compound in drug development and other applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
(3aR)-hexahydro-1λ⁶-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione (Target) C₆H₈N₂O₃S 188.20 (est.) 2172476-13-8* Pyrrolidine fused to 1,2-thiazole; trione at 1,1,3; 3aR stereochemistry
hexahydro-2H-1λ⁶-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione C₇H₁₁NO₃S 189.23 2408974-79-6 Piperidine fused to 1,2-thiazole; trione at 1,1,3; lacks stereogenic centers
3a-methyl-hexahydro-1λ⁶-imidazolidino[1,5-b][1,2]thiazole-1,1,6-trione C₇H₁₁N₃O₃S 190.22 Not provided Imidazolidine fused to 1,2-thiazole; methyl substituent; trione at 1,1,6
hexahydro-1H-2λ⁶-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione C₆H₇N₃O₃S 201.20 (est.) Not provided Pyrrolidine fused to 1,2,4-thiadiazine; trione at 2,2,4

*CAS number inferred from related entries in .

Key Observations:

Ring Systems: The target compound’s pyrrolo[1,2-b]thiazole system differs from the thiazolo[2,3-a]pyridine in , which has a six-membered piperidine ring instead of pyrrolidine.

Stereochemistry: The 3aR configuration in the target compound may confer distinct binding affinities compared to non-chiral analogs like the thiazolo[2,3-a]pyridine derivative .

Pharmacological Potential

  • Target Compound: Sulfonamide triones are known to inhibit carbonic anhydrases and proteases. The stereochemistry here may optimize selectivity for specific isoforms .
  • Thiazolo[2,3-a]pyridine Trione () : Lacks stereogenic centers, which could limit its target specificity. However, its piperidine ring may enhance metabolic stability compared to pyrrolidine-based systems .
  • Imidazolidino-thiazole Trione (): The methyl group and imidazolidine fusion may mimic transition states in enzymatic reactions, suggesting utility in kinase inhibition .

Biological Activity

(3aR)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione is a unique compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects based on recent research findings.

  • Chemical Formula : C₈H₈N₂O₃S
  • Molecular Weight : 196.22 g/mol
  • CAS Number : Not specifically listed in provided sources.

The biological activity of this compound is attributed to its interaction with various biological targets. The thiazole ring structure is known to facilitate interactions with enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A derivative similar to this compound showed effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 µg/mL when compared to standard antibiotics like fluconazole .

Anti-inflammatory Effects

Thiazole compounds have also been recognized for their anti-inflammatory activities:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. The exact pathways remain under investigation but are believed to involve modulation of NF-kB signaling pathways.

Anticancer Potential

The anticancer properties of thiazole derivatives are well documented:

  • Research Insights : A study indicated that certain thiazole derivatives could induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Thiazole DerivativeAntimicrobialMIC values ranged from 0.5 to 2 µg/mL against various pathogens
Thiazole DerivativeAnticancerInduced apoptosis in cancer cell lines through caspase activation
Pyrrolo-ThiazoleAnti-inflammatoryInhibited pro-inflammatory cytokines in vitro

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